molecular formula C16H12BrN3OS B2902874 5-bromo-N-(2-(2-methylthiazol-4-yl)phenyl)nicotinamide CAS No. 1798513-83-3

5-bromo-N-(2-(2-methylthiazol-4-yl)phenyl)nicotinamide

Cat. No. B2902874
CAS RN: 1798513-83-3
M. Wt: 374.26
InChI Key: NDGUUFKTQONLNC-UHFFFAOYSA-N
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Description

The compound “5-bromo-N-(2-(2-methylthiazol-4-yl)phenyl)nicotinamide” is a complex organic molecule that contains a bromine atom, a thiazole ring (a five-membered ring with one sulfur atom and one nitrogen atom), and a nicotinamide group . Thiazoles are known to have diverse biological activities and are found in many potent biologically active compounds .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the thiazole ring, the bromine atom, and the nicotinamide group. The exact structure would depend on the specific arrangement and bonding of these groups .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Thiazole compounds are generally slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents .

Mechanism of Action

Target of Action

Thiazole derivatives, which this compound is a part of, have been found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), ritonavir (antiretroviral drug), abafungin (antifungal drug), bleomycine, and tiazofurin (antineoplastic drug) . These targets play crucial roles in various biological activities.

Mode of Action

Thiazole derivatives are known to interact with their targets in a variety of ways, leading to a range of biological activities . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the C-5 atom to undergo electrophilic substitution and the C-2 atom for nucleophilic substitution , which could be key in its interaction with its targets.

Biochemical Pathways

It’s known that thiazole derivatives can activate or inhibit various biochemical pathways and enzymes . The exact effects would depend on the specific targets of the compound and their roles in cellular processes.

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence its bioavailability.

Result of Action

Thiazole derivatives are known to exhibit a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . The specific effects of this compound would depend on its specific targets and mode of action.

Advantages and Limitations for Lab Experiments

5-bromo-N-(2-(2-methylthiazol-4-yl)phenyl)nicotinamide has several advantages and limitations for lab experiments. The advantages include its high potency and selectivity for TRPV1, its well-understood mechanism of action, and its availability as a tool compound. The limitations include its low solubility in water, its potential off-target effects, and its limited in vivo stability. Moreover, this compound has been shown to cause some toxicity in animal models, which limits its use in certain experiments.

Future Directions

Several future directions can be pursued in the study of 5-bromo-N-(2-(2-methylthiazol-4-yl)phenyl)nicotinamide and TRPV1. One direction is the development of new TRPV1 antagonists with improved potency, selectivity, and pharmacokinetic properties. Another direction is the investigation of the role of TRPV1 in cancer and other diseases, and the development of TRPV1-targeted therapies. Moreover, the structure and function of TRPV1 can be further studied using this compound and other tool compounds, which can lead to a better understanding of the channel's role in physiology and disease.

Synthesis Methods

The synthesis of 5-bromo-N-(2-(2-methylthiazol-4-yl)phenyl)nicotinamide involves several steps, including the preparation of the starting materials, the coupling reaction, and the final purification. The starting materials are 5-bromo-2-chloronicotinamide and 2-(2-methylthiazol-4-yl)aniline, which are commercially available or can be synthesized in-house. The coupling reaction is carried out using a palladium-catalyzed cross-coupling reaction, which results in the formation of this compound. The final purification is done using column chromatography, which yields a pure product with high yield and purity.

Scientific Research Applications

5-bromo-N-(2-(2-methylthiazol-4-yl)phenyl)nicotinamide has been used extensively in scientific research to study the role of TRPV1 in pain sensation, inflammation, and other physiological processes. It has been shown to block the activation of TRPV1 by various stimuli, including heat, acid, and capsaicin. This compound has also been used to investigate the role of TRPV1 in cancer, diabetes, and other diseases. Moreover, this compound has been used as a tool compound to study the structure and function of TRPV1 and to develop new TRPV1 antagonists.

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific structure and properties. As with all chemicals, appropriate safety precautions should be taken when handling this compound .

properties

IUPAC Name

5-bromo-N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12BrN3OS/c1-10-19-15(9-22-10)13-4-2-3-5-14(13)20-16(21)11-6-12(17)8-18-7-11/h2-9H,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDGUUFKTQONLNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C2=CC=CC=C2NC(=O)C3=CC(=CN=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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